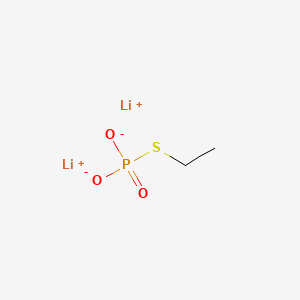
Dilithium S-ethyl thiophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilithium S-ethyl thiophosphate is a chemical compound with the molecular formula C2H5Li2O3PS It is known for its unique properties and applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dilithium S-ethyl thiophosphate typically involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method provides a direct synthetic route to phosphorothioates via the formation of O,O’-dialkyl thiophosphate anions . Another method involves the reaction of diethyl phosphite with sulfur and triethylamine under solvent-free conditions using microwave irradiation . This approach is efficient and general, allowing for the synthesis of various phosphorothioates.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and microwave-assisted synthesis are preferred for their environmental benefits and cost-effectiveness.
化学反应分析
Types of Reactions
Dilithium S-ethyl thiophosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, sulfur, and triethylamine. The reactions are typically carried out under mild conditions, often using microwave irradiation to enhance reaction rates and yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with alkyl halides can produce various phosphorothioate derivatives, which are valuable intermediates in organic synthesis .
科学研究应用
Dilithium S-ethyl thiophosphate has several scientific research applications, including:
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the investigation of enzyme mechanisms and metabolic pathways.
作用机制
The mechanism of action of Dilithium S-ethyl thiophosphate involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical reactions, influencing cellular functions and metabolic pathways .
相似化合物的比较
Similar Compounds
Similar compounds to Dilithium S-ethyl thiophosphate include other organophosphorus compounds such as:
- Diethyl thiophosphate
- Dimethyl thiophosphate
- Dibutyl thiophosphate
Uniqueness
This compound is unique due to its specific molecular structure and reactivity. The presence of lithium atoms in the molecule enhances its stability and reactivity compared to other thiophosphates. Additionally, its ability to undergo various chemical reactions under mild conditions makes it a valuable compound in both research and industrial applications .
生物活性
Dilithium S-ethyl thiophosphate (DSETP) is a phosphorus-containing compound that has garnered attention due to its potential biological activity. This article explores the biological effects, mechanisms of action, and relevant case studies associated with DSETP, drawing from diverse research findings.
Chemical Structure and Properties
DSETP is characterized by its unique structure, which includes two lithium ions coordinated to a thiophosphate group. This configuration influences its reactivity and biological interactions.
Biological Activity Overview
DSETP exhibits various biological activities, primarily attributed to its phosphorus content. The compound has been studied for its potential effects in several areas:
- Antitumor Activity : Research indicates that DSETP may inhibit tumor cell proliferation. A study demonstrated that DSETP can induce apoptosis in specific cancer cell lines, suggesting its potential as an antitumor agent .
- Antiviral Properties : DSETP has shown promise in inhibiting viral replication. In vitro studies revealed that it could reduce the viral load in infected cells, highlighting its potential as an antiviral therapeutic .
- Neuroprotective Effects : Preliminary findings suggest that DSETP may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. Animal studies indicated a reduction in oxidative stress markers following treatment with DSETP .
The biological activity of DSETP is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : DSETP may inhibit key enzymes involved in cellular proliferation and survival pathways, leading to increased apoptosis in cancer cells.
- Modulation of Signaling Pathways : The compound appears to affect various signaling pathways, including those related to inflammation and cell survival.
- Oxidative Stress Reduction : DSETP has been shown to enhance antioxidant defenses, thereby reducing oxidative damage in cells.
Research Findings and Case Studies
Several studies have investigated the biological effects of DSETP:
Case Study: Antitumor Activity
In a controlled laboratory setting, researchers treated human breast cancer cells with varying concentrations of DSETP. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This study underscores the compound's potential as a therapeutic agent against certain cancers.
Case Study: Neuroprotective Effects
A recent animal study evaluated the effects of DSETP on oxidative stress in models of Alzheimer's disease. Treatment with DSETP resulted in lower levels of malondialdehyde (MDA), a marker of oxidative stress, and improved cognitive function compared to untreated controls.
属性
CAS 编号 |
56433-36-4 |
|---|---|
分子式 |
C2H5Li2O3PS |
分子量 |
154.0 g/mol |
IUPAC 名称 |
dilithium;ethylsulfanyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C2H7O3PS.2Li/c1-2-7-6(3,4)5;;/h2H2,1H3,(H2,3,4,5);;/q;2*+1/p-2 |
InChI 键 |
XIABSFOMGFDDSA-UHFFFAOYSA-L |
规范 SMILES |
[Li+].[Li+].CCSP(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















